2-Chloro-4-iodo-5-nitro-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The IUPAC name for this compound is 2-chloro-4-iodo-5-nitrobenzoic acid .
- It appears as a brown solid and is typically stored at temperatures between 0°C and 5°C .
2-Chloro-4-iodo-5-nitro-benzoic acid: is a chemical compound that belongs to the class of benzoic acids. Its molecular weight is approximately 327.46 g/mol.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with iodine in the presence of a suitable base.
Reaction Conditions: The reaction typically occurs in a solvent such as acetic acid or dimethyl sulfoxide (DMSO).
Industrial Production: Industrial-scale production methods may involve modifications of the above route, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), iodine (I), and reducing agents are commonly used.
Major Products: Reduction of the nitro group yields 2-chloro-4-iodo-5-aminobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Its derivatives may have pharmacological applications.
Industry: Used in the synthesis of other compounds.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other halogenated benzoic acids, such as 2-chlorobenzoic acid and 2-iodobenzoic acid, share some structural features.
Uniqueness: The combination of chlorine, iodine, and the nitro group makes 2-chloro-4-iodo-5-nitrobenzoic acid unique.
Eigenschaften
Molekularformel |
C7H3ClINO4 |
---|---|
Molekulargewicht |
327.46 g/mol |
IUPAC-Name |
2-chloro-4-iodo-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClINO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI-Schlüssel |
DUERERZUFGVEDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])I)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.